molecular formula C19H18N2O3S B2839171 (1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone CAS No. 1189695-20-2

(1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone

Cat. No. B2839171
CAS RN: 1189695-20-2
M. Wt: 354.42
InChI Key: DNFNYTZGTQBZNT-UHFFFAOYSA-N
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Description

The compound “(1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone” is a derivative of 1,2,4-benzothiadiazine-1,1-dioxide . The 1,2,4-benzothiadiazine-1,1-dioxide ring is known for its various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .


Synthesis Analysis

The synthesis of benzo[1,4]thiazines, which includes the compound , has been achieved via ring expansion of 2-aminobenzothiazoles with terminal alkynes under Metal–Organic Framework Catalysis . The reaction was conducted at 80 °C in acetonitrile for 3 h, with 3 equivalents of phenylacetylene, in the presence of 20 mol% of Cs2CO3 as base and 3 equivalents of DTBP as oxidant .


Molecular Structure Analysis

The molecular structure of the compound involves a 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a parent thiadiazine structure . The sulfur atom in the ring is adjacent to at least one ring nitrogen atom .

properties

IUPAC Name

(1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c22-19(20-12-6-7-13-20)18-14-21(15-8-2-1-3-9-15)16-10-4-5-11-17(16)25(18,23)24/h1-5,8-11,14H,6-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFNYTZGTQBZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone

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